molecular formula C20H20ClNO5S B13709321 Chlorprothixene Sulfoxide Oxalate

Chlorprothixene Sulfoxide Oxalate

Cat. No.: B13709321
M. Wt: 421.9 g/mol
InChI Key: RRROSNAAFDJLGC-KIUKIJHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorprothixene Sulfoxide Oxalate is a derivative of Chlorprothixene, a typical antipsychotic drug belonging to the thioxanthene class. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorprothixene Sulfoxide Oxalate involves the oxidation of Chlorprothixene. The reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to yield the sulfoxide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorprothixene Sulfoxide Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol.

Major Products Formed

The primary product of these reactions is this compound. Other potential products include various substituted derivatives depending on the reaction conditions .

Mechanism of Action

Chlorprothixene Sulfoxide Oxalate exerts its effects by interacting with various molecular targets, including:

    Dopamine Receptors: Blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain.

    Serotonin Receptors: Inhibits 5-HT2 receptors.

    Muscarinic Acetylcholine Receptors: Exhibits anticholinergic effects.

    Histamine H1 Receptors: Causes sedation and anxiolysis.

These interactions lead to the modulation of neurotransmitter pathways, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

Chlorprothixene Sulfoxide Oxalate is unique compared to other thioxanthene derivatives due to its specific sulfoxide functional group. Similar compounds include:

These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications .

Properties

Molecular Formula

C20H20ClNO5S

Molecular Weight

421.9 g/mol

IUPAC Name

(3Z)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid

InChI

InChI=1S/C18H18ClNOS.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-;

InChI Key

RRROSNAAFDJLGC-KIUKIJHYSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.